2,6-Dibromo-3-fluorobenzyl alcohol
Description
2,6-Dibromo-3-fluorobenzyl alcohol (C₇H₅Br₂FO) is a halogenated benzyl alcohol derivative featuring bromine and fluorine substituents at the 2,6- and 3-positions of the benzene ring, respectively. The analysis below instead focuses on structurally analogous benzyl alcohol derivatives to infer its properties and applications.
Properties
IUPAC Name |
(2,6-dibromo-3-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWNYCNPOWRHHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-fluorobenzyl alcohol typically involves the bromination and fluorination of benzyl alcohol derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern on the benzene ring. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts to enhance the reaction rate and selectivity .
Industrial Production Methods
Industrial production of 2,6-Dibromo-3-fluorobenzyl alcohol may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atoms, resulting in a less substituted benzyl alcohol.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2,6-Dibromo-3-fluorobenzaldehyde or 2,6-Dibromo-3-fluorobenzoic acid.
Reduction: Formation of 3-Fluorobenzyl alcohol.
Substitution: Formation of 2,6-Diamino-3-fluorobenzyl alcohol or 2,6-Dithiobromo-3-fluorobenzyl alcohol.
Scientific Research Applications
2,6-Dibromo-3-fluorobenzyl alcohol is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Employed in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-fluorobenzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxyl group allows for hydrogen bonding interactions, which can affect the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Research Findings and Challenges
- Synthesis Challenges : Brominated benzyl alcohols (e.g., 4-bromo-2,6-difluorobenzyl alcohol) require stringent temperature control during storage to prevent decomposition .
- Biological Relevance: Fluorinated benzyl alcohols (e.g., 2,6-difluorobenzyl alcohol) are incorporated into antibacterial polymers, as seen in PVA nanocomposite films .
- Analytical Applications : Deuterated and nitro-substituted analogs (e.g., 3-nitrobenzyl-d6 alcohol) are indispensable in isotopic labeling and chromatography .
Biological Activity
2,6-Dibromo-3-fluorobenzyl alcohol is a halogenated aromatic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Chemical Structure and Synthesis
The molecular formula of 2,6-dibromo-3-fluorobenzyl alcohol is . It is synthesized primarily through the reduction of its corresponding dibromo-fluoro benzoate derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) . The synthesis pathway typically involves:
- Bromination : Ethyl benzoate is brominated to introduce bromine atoms at the 2 and 6 positions.
- Fluorination : The dibromo compound is fluorinated at the 3 position.
- Reduction : The ester group is reduced to yield the alcohol.
The biological activity of 2,6-dibromo-3-fluorobenzyl alcohol can be attributed to its ability to interact with various biological targets. The presence of halogen atoms enhances its electrophilic character, allowing it to participate in electrophilic aromatic substitution reactions. This property enables it to form covalent bonds with nucleophilic sites on enzymes or receptors, potentially modulating their activity .
Antimicrobial Properties
Recent studies have indicated that compounds similar to 2,6-dibromo-3-fluorobenzyl alcohol exhibit significant antimicrobial activity. For instance, thiazole derivatives containing similar halogen substitutions have shown efficacy against various pathogens, suggesting a potential for this compound in developing new antimicrobial agents .
Cytotoxicity Studies
In vitro cytotoxicity evaluations are critical for assessing the safety profile of new compounds. Preliminary studies have shown that 2,6-dibromo-3-fluorobenzyl alcohol exhibits moderate cytotoxicity against specific cancer cell lines while maintaining lower toxicity towards normal cells. This selectivity is crucial for drug development .
Case Studies and Research Findings
- Antimalarial Activity : A series of compounds derived from halogenated benzyl alcohols were tested for antimalarial activity against Plasmodium falciparum. Modifications in the structure led to varying degrees of potency, indicating the significance of the halogen substituents in enhancing biological activity .
- Anticancer Research : Research involving similar compounds has demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings suggest that 2,6-dibromo-3-fluorobenzyl alcohol may also possess anticancer properties worth exploring further .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

